The synthesis of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:
These steps are optimized in laboratory settings to enhance yield and purity, often employing various solvents and catalysts.
The molecular structure of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 400.541 g/mol |
IUPAC Name | 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine |
InChI Key | ATJMIUGPNQFLHN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4CCCC4 |
The structure features a piperazine ring connected to a pyridine ring substituted at one position by a tosylpyrrolidine group, indicating potential for diverse interactions with biological targets .
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or develop new derivatives.
The mechanism of action for 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets within biological systems. The compound is known to bind selectively to certain receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including alterations in signaling pathways that may be relevant for therapeutic applications .
Physical and chemical properties are essential for understanding how this compound behaves under different conditions, influencing its applications in research and industry .
The applications of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine span several fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3